4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid
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Overview
Description
4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C14H10BrClO3 and a molecular weight of 341.59 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a bromine and chlorine atom on the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .
Scientific Research Applications
4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can mimic natural substrates and interact with enzymes, leading to inhibition or activation of biochemical pathways. The bromine and chlorine atoms can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar in structure but with a methyl group instead of a chlorophenoxy group.
4-Bromo-2-chlorophenol: Lacks the benzoic acid moiety but shares the bromine and chlorine substitution pattern.
Uniqueness: 4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid is unique due to the combination of the benzoic acid moiety with the bromine and chlorine-substituted phenoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFLHODVSITFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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